N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-14-4-5-15(2)17(10-14)13-25-12-16(6-9-21(25)26)22(27)24-19-11-18(23)7-8-20(19)28-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKONRBGIUUSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline, 2,5-dimethylbenzyl chloride, and appropriate pyridine derivatives. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylbenzyl groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is and it has a molecular weight of approximately 226.24 g/mol. The structure includes an amino group, a morpholine acetyl side chain, and two carbonyl groups that contribute to its reactivity and biological properties .
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 6-amino-pyrimidines, exhibit promising anticancer properties. Studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, the compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been highlighted in recent investigations, suggesting its potential use in targeted cancer therapies .
Antiviral Properties
The compound has also been studied for its antiviral activity, particularly against hepatitis B virus (HBV). A related study demonstrated that certain pyrimidine derivatives could inhibit HBV DNA replication effectively. This suggests that 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione could be developed as a therapeutic agent for viral infections .
Nucleoside Transport Inhibition
Another significant application is in the inhibition of nucleoside transporters. Compounds similar to 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione have been identified as effective nucleoside transport inhibitors, which can enhance the efficacy of nucleoside analogs used in antiviral and anticancer therapies .
Enzyme Inhibition Studies
The compound has been utilized in biochemical studies to explore its role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to new insights into metabolic regulation and disease mechanisms .
Structure-Activity Relationship (SAR) Studies
The unique structure of 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione allows for extensive SAR studies. These studies help researchers understand how modifications to the chemical structure can influence biological activity, guiding the design of more potent derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Steric Bulk
Electronic and Hydrogen-Bonding Interactions
- The target compound ’s 2-methoxy group (position 3 substituent) may engage in hydrogen bonding, unlike the 4-methoxy group in . Meta- vs. para-substitution could alter target binding orientation.
- ’s 2,4-difluorophenyl group leverages fluorine’s electronegativity for enhanced dipole interactions, a feature absent in the target compound.
Molecular Weight and Drug-Likeness
- The target compound’s molecular weight (~413.45) exceeds the typical threshold for oral bioavailability (≤500 g/mol), similar to (~481.8). In contrast, (306.74) adheres more closely to “Rule of Five” guidelines.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 431.93568 g/mol. It features a dihydropyridine core, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported an effective concentration (EC50) of 7.1 μM against HCT116 colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Antioxidant Properties : The presence of methoxy and chloro groups may enhance its ability to scavenge free radicals, reducing oxidative stress in cells .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (EC50) | Targeted Cell Lines |
|---|---|---|
| Anticancer | 7.1 μM | HCT116 (colon cancer) |
| Apoptosis Induction | Not quantified | Various cancer lines |
| Antioxidant | Moderate | General cellular models |
Case Studies
- Colon Cancer Study : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of HCT116 cells through apoptosis induction and ROS production .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between this compound and key proteins involved in cancer pathways, suggesting a unique binding mode that enhances its inhibitory effects on target proteins such as DVL1 .
- Comparative Analysis : When compared to other compounds with similar structures, this compound exhibited superior selectivity and potency against specific cancer cell lines, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
